1-(6-Methylpyridin-2-yloxy)propan-2-ol
Overview
Description
1-(6-Methylpyridin-2-yloxy)propan-2-ol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Beta-Adrenergic Blocking Activity
A study by Jindal et al. (2003) synthesized derivatives of 1-(6-Methylpyridin-2-yloxy)propan-2-ol and evaluated their pharmacological properties. These compounds exhibited non-selective beta-adrenergic blocking activity, as evidenced in mouse ECG and rat uterus models, demonstrating a similar effect to known beta-blockers like atenolol and propranolol (Jindal et al., 2003).
Synthesis of Structurally Related Compounds
Groszek et al. (2010) described the synthesis of related propanolamine derivatives and assessed their adrenolytic activity. These derivatives were tested for their effectiveness in addressing cardiovascular conditions, indicating the potential of this compound derivatives in the treatment of such conditions (Groszek et al., 2010).
Application in Flavoring for Animal Species
A study on the safety and efficacy of various alcohols, including tertiary alcohols like this compound, found use as flavorings in food for animal species. This study highlights the broader application of such compounds beyond pharmaceuticals, emphasizing their versatility in different industries (Westendorf, 2012).
Chemical Interactions and Molecular Analysis
Haraschta et al. (1999) conducted a study on the interaction of 4-methylpyridine with various alcohols, including propan-2-ol. This research is relevant for understanding the chemical properties and interactions of this compound in different mixtures, providing insights into its behavior in various chemical environments (Haraschta et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)oxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-4-3-5-9(10-7)12-6-8(2)11/h3-5,8,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNFXAPDWEGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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